1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane
CAS No.:
Cat. No.: VC13520272
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane -](/images/structure/VC13520272.png)
Specification
Molecular Formula | C13H24N2O3 |
---|---|
Molecular Weight | 256.34 g/mol |
IUPAC Name | tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate |
Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-14-10-13(15)4-8-17-9-5-13/h14H,4-10H2,1-3H3 |
Standard InChI Key | RZRNKZMLUCKBNW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCNCC12CCOCC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC12CCOCC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane (IUPAC name: tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate) features a spirocyclic core comprising a 1,4-diazabicyclo[5.5]undecane system fused with an oxolane ring. The Boc (tert-butoxycarbonyl) group at the N1 position serves as a protective moiety for the secondary amine, enhancing stability during synthetic manipulations . Key structural parameters include:
-
Molecular Formula: C₁₃H₂₄N₂O₃
-
Molecular Weight: 268.34 g/mol (calculated from PubChem data )
-
SMILES: O=C(OC(C)(C)C)N1C2(COC3CC2NCC3)CC1
The spiro junction at position 9 creates a rigid bicyclic system that restricts conformational flexibility, a feature critical for selective receptor interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) analyses of related spirocyclic derivatives reveal distinct proton environments. For example, the Boc-protected precursor exhibits characteristic signals for the tert-butyl group (δ 1.43 ppm, singlet) and the spirocyclic protons (δ 2.44–3.81 ppm, multiplet) . Density functional theory (DFT) calculations predict a puckered conformation for the diazaspiro system, with the oxolane ring adopting an envelope geometry to minimize steric strain .
Synthetic Methodologies
Core Synthesis via Epoxide Ring-Opening
The synthesis of 1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane derivatives typically begins with N-Boc-piperidone (6), as outlined in Scheme 1 of the referenced medicinal chemistry study :
-
Epoxidation: Treatment of 6 with the Corey–Chaykovsky reagent generates an intermediate epoxide (7).
-
Ring-Opening: Reaction of 7 with arylamines (8) under thermal conditions yields aminoalcohols (9) via nucleophilic attack at the less hindered epoxide carbon.
-
Acylation and Cyclization: Acylation of 9 with chloropropionyl chloride (10) followed by intramolecular cyclization using potassium tert-butoxide forms the spirocyclic lactam (12).
-
Boc Deprotection and Functionalization: Acidic removal of the Boc group and subsequent N-alkylation installs diverse substituents (e.g., phenethyl groups) to yield target compounds (15) .
Table 1: Key Intermediates in Spirocyclic Synthesis
Pharmacological Applications
Dual MOR/σ1R Activity
Derivatives of 1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane exhibit nanomolar affinity for MOR and σ1R, as demonstrated by radioligand binding assays . For instance:
The spirocyclic scaffold’s rigidity enhances selectivity over κ- and δ-opioid receptors, mitigating dysphoric and hallucinogenic side effects associated with traditional opioids .
Table 2: Pharmacological Profiles of Selected Derivatives
Compound | MOR K₁ (nM) | σ1R K₁ (nM) | EC₅₀ (nM) | cLogP |
---|---|---|---|---|
15c | 7 ± 6 | 6 ± 0.4 | 14 ± 2 | 4.2 |
15d | 3 ± 2 | 6 ± 1 | 1 ± 0.3 | 4.7 |
15e | 1 ± 0.1 | 10 ± 4 | 0.2 ± 0.1 | 5.1 |
Structure-Activity Relationships (SAR)
-
N-Substituents: Phenethyl groups at N9 improve MOR affinity (e.g., 15d vs. 15c) .
-
Stereochemistry: The (R)-enantiomer of 15c (15cR) shows 8-fold higher MOR binding than the (S)-form (15cS) .
-
Spirocyclopropyl Modifications: Introducing a spirocyclopropyl moiety (15m) maintains potency (MOR K₁ = 15 ± 2 nM) while reducing hERG channel liability (IC₅₀ = 1.2 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume